molecular formula C15H10Cl2N2O B14038994 7-(Benzyloxy)-2,4-dichloroquinazoline

7-(Benzyloxy)-2,4-dichloroquinazoline

Cat. No.: B14038994
M. Wt: 305.2 g/mol
InChI Key: ZZSPEEGRGCENSR-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,4-dichloroquinazoline is a quinazoline derivative characterized by a benzyloxy substituent at position 7 and chlorine atoms at positions 2 and 2. The dichloro groups at positions 2 and 4 enhance electrophilicity, making the compound reactive toward nucleophilic substitution reactions, a key feature for further functionalization in drug discovery .

Synthetic routes for this compound often involve nucleophilic displacement reactions. For example, 2,4-dichloroquinazoline (the parent compound) is synthesized via chlorination of 2,4(1H,3H)-quinazolinedione using trichloroisocyanuric acid and triphenylphosphine, albeit in low yields (11%) . Subsequent benzyloxy substitution at position 7 can be achieved using benzyl alcohol derivatives under basic conditions, as demonstrated in the synthesis of related benzimidazole-quinazoline hybrids .

Properties

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

2,4-dichloro-7-phenylmethoxyquinazoline

InChI

InChI=1S/C15H10Cl2N2O/c16-14-12-7-6-11(8-13(12)18-15(17)19-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ZZSPEEGRGCENSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-(Benzyloxy)-2,4-dichloroquinazoline

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the benzyloxy group at the 7-position of the quinazoline ring.
  • Formation of the quinazoline core, often via cyclization of appropriate aniline or amide intermediates.
  • Chlorination at the 2- and 4-positions to afford the dichloroquinazoline functionality.

The benzyloxy group is commonly introduced via benzyl protection of a hydroxy group on a precursor aromatic ring, followed by nitration, reduction, and cyclization steps leading to the quinazoline core. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl3) converts quinazolinones to 2,4-dichloroquinazolines.

Detailed Synthetic Route from Literature

Benzyl Protection and Aniline Formation
  • Starting from commercially available 4-hydroxy-3-methoxybenzonitrile or 4-hydroxy-3-methoxybenzoate derivatives, benzyl protection of the phenolic hydroxyl group is performed using benzyl bromide or related reagents under basic conditions to afford the benzyloxy intermediate.
  • Nitration of this intermediate introduces a nitro group at the appropriate position.
  • Reduction of the nitro group yields the corresponding aniline derivative.

This sequence is exemplified in the synthesis reported by Kubicek et al., where benzyl protection followed by nitration and reduction afforded an aniline intermediate suitable for cyclization to quinazolinones.

Cyclization to Quinazolinone and Chlorination
  • The aniline intermediate undergoes cyclization with methyl carbamate or related reagents to form the quinazolinone ring system.
  • Treatment of the quinazolinone with phosphorus oxychloride (POCl3) converts the 2- and 4-positions to chloro substituents, yielding the 2,4-dichloroquinazoline core.

This chlorination step is critical and typically carried out under reflux conditions in POCl3, as demonstrated in the synthesis of related compounds.

Final Functionalization and Purification
  • The this compound can then be isolated and purified by recrystallization or chromatography.
  • Further substitution at the 2- and 4-positions can be performed via nucleophilic aromatic substitution, exploiting the activated chloro groups.

Representative Reaction Scheme and Conditions

Step Reaction Reagents/Conditions Yield (%) Notes
1 Benzyl protection of 4-hydroxy-3-methoxybenzonitrile Benzyl bromide, base (e.g., K2CO3), solvent (e.g., acetone), reflux 80-90 Protects phenol as benzyloxy group
2 Nitration of benzyloxy intermediate HNO3/H2SO4, low temperature 70-85 Introduces nitro group ortho to benzyloxy
3 Reduction of nitro to aniline Sn/HCl or catalytic hydrogenation 75-90 Provides aniline for cyclization
4 Cyclization to quinazolinone Methyl carbamate, base, heat 60-75 Forms quinazolinone ring
5 Chlorination to 2,4-dichloroquinazoline POCl3, reflux, several hours 65-80 Converts quinazolinone to dichloroquinazoline

Yields vary depending on scale and exact conditions; typical laboratory yields are reported.

Alternative Synthetic Methods

One-Pot or Sequential Methods Using Triphenylphosphine and Carbonate Reagents

A patent describes a method where triphenylphosphine oxide, tertiary amine catalysts, and bis(trichloromethyl) carbonate are used in organic solvents to form 2,4-dichloroquinazoline derivatives from o-aminobenzonitrile precursors under controlled temperature (100–130°C) and monitored by thin-layer chromatography. This method allows efficient synthesis of 2,4-dichloroquinazolines, potentially including benzyloxy-substituted variants, by cyclization and chlorination in one sequence.

Summary of Research Outcomes and Analytical Data

  • The benzyl protection strategy is effective for installing the benzyloxy group at the 7-position.
  • Chlorination with phosphorus oxychloride reliably converts quinazolinones to 2,4-dichloroquinazolines.
  • Purification by recrystallization yields high-purity products suitable for further synthetic elaboration.
  • The synthetic routes provide moderate to good overall yields (typically 60-90% per step).
  • Analytical characterization (NMR, MS) confirms the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2,4-dichloroquinazoline can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzyloxy group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.

    Reduction: Formation of 7-(benzyloxy)quinazoline or 2,4-dichloroquinazoline.

    Substitution: Formation of 7-(benzyloxy)-2,4-diaminoquinazoline or 7-(benzyloxy)-2,4-dithioureaquinazoline.

Scientific Research Applications

7-(Benzyloxy)-2,4-dichloroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2,4-dichloroquinazoline involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction cascades that regulate cellular functions such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Benzyloxy-substituted derivatives (e.g., this compound) exhibit higher logP values compared to methoxy analogs, favoring passive diffusion across biological membranes .
  • Reactivity: Dichloro derivatives (e.g., 2,4-dichloroquinazoline) are more reactive toward nucleophilic substitution than mono-chloro or amino-substituted analogs .
  • Synthetic Challenges : Low yields (11–21%) are common in chlorination and benzyloxy-substitution steps due to competing side reactions and purification difficulties .

Physicochemical Properties

NMR Spectral Data :

  • The benzyloxy group in this compound produces distinct 1H-NMR signals at 5.08–5.26 ppm (OCH2Ph), consistent with related compounds like 2-benzyloxy-4,5-dihydro-7,8-dimethoxy[1,2,4]triazolo[1,5-a]quinazoline .
  • Methoxy-substituted analogs (e.g., 6,7-dimethoxy derivatives) show singlet signals near 3.30 ppm (OCH3), absent in benzyloxy-containing compounds .

Thermal Stability :

  • 2,4-Dichloroquinazoline has a melting point of 121°C , while methoxy or benzyloxy substitutions alter melting behavior due to changes in crystallinity .

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